2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine
Overview
Description
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a tetrahydropyran-2-yloxy group attached to a phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This step involves the protection of a phenol group using tetrahydropyran (THP) to form the tetrahydropyran-2-yloxy group. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.
Attachment to the Phenyl Ring: The protected phenol is then subjected to a Friedel-Crafts alkylation reaction to attach the tetrahydropyran-2-yloxy group to the phenyl ring. This reaction typically uses an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Ethylamine Chain: The final step involves the introduction of the ethylamine chain through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydropyran-2-yloxy group may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methoxy)phenyl]ethylamine: Similar structure but with a methoxy group instead of the tetrahydropyran-2-yloxy group.
2-[4-(Ethoxy)phenyl]ethylamine: Contains an ethoxy group in place of the tetrahydropyran-2-yloxy group.
2-[4-(Hydroxy)phenyl]ethylamine: Features a hydroxy group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
2-[4-(Tetrahydropyran-2-yloxy)phenyl]ethylamine is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLRHUUOFOGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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